molecular formula C31H20O8 B1329655 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride CAS No. 38103-06-9

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

Cat. No. B1329655
CAS RN: 38103-06-9
M. Wt: 520.5 g/mol
InChI Key: MQAHXEQUBNDFGI-UHFFFAOYSA-N
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Description

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride, also known as BPADA, is an aromatic tetracarboxylic dianhydride . It has excellent thermal stability, good chemical resistance, and stable mechanical properties . The molecular weight of BPADA is 520 g/mol .


Synthesis Analysis

BPADA can be synthesized by the reaction of 4-nitro-phthalonitrile with 3,3’,5,5’-tetrabromobisphenol A, followed by alkaline hydrolysis of the intermediate bis (ether dinitrile) and subsequent dehydration of the resulting bis (ether diacid) . Another synthesis method involves condensation, hydrolyzation, acidification, and dehydration using bisphenol A and 4-chlorophthalic anhydride as the main raw materials .


Molecular Structure Analysis

The molecular formula of BPADA is C31H20O8 . The average mass is 520.486 Da and the monoisotopic mass is 520.115845 Da .


Chemical Reactions Analysis

BPADA can be used to synthesize poly(ether imide)s through a conventional two-step procedure that includes a ring-opening polyaddition to give poly(amic acid)s, followed by chemical cyclodehydration to poly(ether imide)s .


Physical And Chemical Properties Analysis

BPADA has a density of 1.4±0.1 g/cm3, a boiling point of 712.3±60.0 °C at 760 mmHg, and a flash point of 302.2±32.9 °C . It has 8 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . The polar surface area is 105 Å2 .

Scientific Research Applications

Preparation and Use in Resin Production

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride (BPADA) serves as a precursor to polyimide (ultem), a significant type of resin. Its preparation involves a five-step process with bisphenol A and n-methyl-4-nitrophthalimide as main raw materials, achieving a yield of 48.0%. This process is crucial for producing intermediates and final products used in various applications (Tianjin, 2010).

Development of Poly(ether imide)s

BPADA is utilized in synthesizing aromatic Poly(ether imide)s. These polymers are noted for their high glass transition temperatures, ranging from 204 to 259°C, and their degradation temperatures exceeding 505°C in nitrogen. These characteristics make them suitable for applications requiring high thermal stability (Hsiao & Yu, 1997).

Creation of Flexible Films

BPADA is used in the formation of honeycomb films. A study demonstrated that BPADA, combined with other substances, could be dissolved and cast onto substrates to form films with unique structural properties (Han, Tian, Wang, & Xiao, 2008).

Synthesis of Organosoluble Polyimides

Research has been conducted on the synthesis of organosoluble poly(ether imide)s using BPADA. These polymers show high molecular weights and excellent solubility in various solvents, making them practical for creating transparent, tough, and flexible polymer films (Liaw, I-Wen Chen, Wen-Hsiang Chen, & Lin, 2002).

Pervaporation Membrane Development

BPADA has been employed in the development of polyimide membranes for separating ethanol and water mixtures. These membranes exhibit high selectivity and efficiency in pervaporation, a process important in separation technologies (Xu, Chen, Zhang, Sun, & Li, 2006).

High-Temperature Epoxy Adhesive Preparation

In adhesive technology, BPADA is used to synthesize polyetherimide with phenolic hydroxyl groups, leading to the creation of high-temperature-resistant epoxy adhesives. This application demonstrates its versatility in high-performance material production (Wan-zhang, 2008).

Safety And Hazards

BPADA may cause irritation to the eyes, respiratory system, and skin. It may also cause sensitization by inhalation .

properties

IUPAC Name

5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O8/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAHXEQUBNDFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3028001
Record name 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride
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Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Product Name

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

CAS RN

38103-06-9
Record name 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride
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Record name 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride
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Record name 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride
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Record name 4,4'-[(isopropylidene)bis(p-phenyleneoxy)]diphthalic dianhydride
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Record name 2,2-BIS(4-(3,4-DICARBOXYPHENOXY)PHENYL)PROPANE DIANHYDRIDE
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